molecular formula C12H14O3 B2931499 (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid CAS No. 161869-51-8

(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid

Cat. No. B2931499
CAS RN: 161869-51-8
M. Wt: 206.241
InChI Key: CRABHSBVXYCVLT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid, also known as 3-methoxy-2,6-dimethyl-2-propenoic acid, is a naturally occurring organic compound belonging to the class of organic compounds known as fatty acids. It is found in a variety of plant species, including rosemary, oregano, and garlic. It has been studied extensively for its potential medicinal applications, including as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of fatty acids, and for its potential to reduce the risk of cardiovascular disease.

Scientific Research Applications

Structural Investigations and Quantum Chemical Calculations

A compound closely related to (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid was characterized through X-ray crystallography, spectroscopy, and quantum chemical calculations. This study highlighted the stabilization forces due to methoxy substitution and analyzed vibrational modes and ligand-to-ligand charge transfer, showcasing the compound's potential in material science and quantum chemistry applications (Venkatesan et al., 2016).

Hydrogen-bonded Network Structures

In research focusing on a structurally similar compound, molecules were linked into a chain of rings via hydrogen bonds and weak intermolecular interactions, resulting in a three-dimensional network structure. Such findings are crucial for understanding the compound's potential in designing new materials with specific molecular architectures (Yang et al., 2006).

Photoremovable Protecting Groups for Carboxylic Acids

Research on 2,5-dimethylphenacyl esters, which share structural similarities with the compound , has demonstrated their use as photoremovable protecting groups for carboxylic acids. This application is essential in organic synthesis and biochemistry, particularly for developing "caged compounds" that can be activated by light (Zabadal et al., 2001).

Methoxycarbonylation and Catalysis

A study on the methoxycarbonylation of alkynes catalyzed by palladium complexes has implications for the synthesis of unsaturated esters or α,ω-diesters. This research provides insights into the compound's role in catalysis and organic synthesis, potentially leading to novel methodologies for producing important chemical intermediates (Magro et al., 2010).

Synthesis and Reaction Studies

Another study involved the synthesis of a derivative compound and its reactions, leading to various intermediates and final products. Such research underscores the compound's versatility in synthetic chemistry, offering pathways to new molecules and potential applications in material science or drug development (Pimenova et al., 2003).

properties

IUPAC Name

(E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-6-10(15-3)7-9(2)11(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABHSBVXYCVLT-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=CC(=O)O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1/C=C/C(=O)O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid

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